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Abstract
These application notes provide a detailed protocol for utilizing CIM0216, a potent and

selective agonist of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel, in

whole-cell patch-clamp electrophysiology experiments. CIM0216 serves as a critical tool for

investigating the physiological functions of TRPM3, a non-selective cation channel implicated in

sensory nerve signaling, neurogenic inflammation, and pain perception.[1][2][3][4] This

document outlines the necessary reagents, equipment, and step-by-step procedures for

recording CIM0216-induced currents in dorsal root ganglion (DRG) neurons, a primary cell type

expressing endogenous TRPM3 channels.[2] Furthermore, it includes a summary of the

quantitative electrophysiological data for CIM0216 and diagrams illustrating its signaling

pathway and the experimental workflow.

Introduction
Transient Receptor Potential (TRP) channels are a diverse family of ion channels that act as

cellular sensors for a wide range of physical and chemical stimuli. TRPM3, a member of this

family, is a Ca2+-permeable non-selective cation channel expressed in sensory neurons and

pancreatic β-cells.[2][3][5] It is involved in processes such as noxious heat sensation,
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inflammatory pain, and insulin release.[3][4][6] The study of TRPM3 has been significantly

advanced by the identification of specific pharmacological modulators.

CIM0216 is a synthetic small molecule that acts as a potent and selective agonist of TRPM3.[1]

It exhibits greater potency than the canonical TRPM3 agonist, pregnenolone sulfate (PS).[3][4]

CIM0216 activates TRPM3 in a membrane-delimited manner, causing the opening of both a

central calcium-conducting pore and an alternative cation permeation pathway.[2][3][4] This

dual activation leads to robust cation influx, including Ca2+ and Na+, resulting in membrane

depolarization and the initiation of downstream cellular responses.[2][4] These application

notes are designed to guide researchers in the successful application of CIM0216 for the

electrophysiological characterization of TRPM3 channels.

Quantitative Data Summary
The following table summarizes the key quantitative data for CIM0216 based on

electrophysiology and calcium imaging experiments.
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Parameter Value Cell Type
Experimental
Condition

Source

pEC50 (Ca2+

response)
0.77 ± 0.1 µM

HEK-TRPM3

cells

FURA-2

ratiometric Ca2+

imaging

[1][2]

CIM0216-

induced

intracellular

Ca2+

concentration

1,145 ± 26 nM
HEK-TRPM3

cells

Single-cell

FURA-2

ratiometric Ca2+

imaging

[1][2]

Potentiation of

Pregnenolone

Sulfate (PS)-

induced currents

37 ± 8-fold at

-150 mV10 ± 3-

fold at +150 mV

HEK-TRPM3

cells

Whole-cell patch-

clamp with 0.1

µM CIM0216

[2]

Current

activation

Dose-dependent

activation of

doubly rectifying

currents

HEK-TRPM3

cells

Whole-cell patch-

clamp
[6]

Effect on other

TRP channels (at

10 µM)

No

stimulating/blocki

ng effect on

TRPM1, TRPM4,

TRPM6,

TRPM7.Small

blocking effect

on TRPM2

(16.6%) and

TRPM5

(33.5%).No

detectable effect

on TRPV1 and

TRPM8.

Heterologous

expression

systems

Electrophysiolog

y
[1]
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Signaling Pathway
The activation of TRPM3 by CIM0216 initiates a signaling cascade that leads to neuronal

excitation and neuropeptide release. The diagram below illustrates this pathway.

CIM0216 TRPM3 ChannelBinds and Activates Na+ / Ca2+ InfluxOpens Pore

Membrane
Depolarization

Neuropeptide Release
(e.g., CGRP)

Triggers

Voltage-Gated
Ca2+ Channels (VGCCs)

Activates Further Ca2+
Influx

Opens
Triggers

Pain Signal
Transmission

Contributes to

Click to download full resolution via product page

Caption: CIM0216 signaling pathway in a sensory neuron.

Experimental Workflow
The following diagram outlines the general workflow for a patch-clamp experiment using

CIM0216 on primary dorsal root ganglion (DRG) neurons.
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Caption: Experimental workflow for patch-clamp analysis of CIM0216 on DRG neurons.
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Detailed Experimental Protocol: Whole-Cell Patch-
Clamp Recording of CIM0216-Induced Currents in
DRG Neurons
This protocol is adapted from established methods for recording from primary DRG neurons.[7]

[8][9][10]

Materials
Reagents:

CIM0216 (Tocris, Cat. No. 5521 or equivalent)

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

Collagenase Type IA

Trypsin

Poly-D-lysine and Laminin coated coverslips

Neurobasal Medium

B-27 Supplement

GlutaMAX

Artificial Cerebrospinal Fluid (aCSF) or standard external solution

Intracellular (pipette) solution

Solutions:
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Standard External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10

Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

Intracellular Pipette Solution (in mM): 130 KCl, 5 NaCl, 1 MgCl2, 10 HEPES, 11 EGTA, 0.4

CaCl2, 4 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm

with sucrose.[11]

CIM0216 Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C. Dilute to

the final desired concentration in the external solution on the day of the experiment. The final

DMSO concentration should be kept below 0.1%.

Equipment:

Patch-clamp amplifier (e.g., Axopatch 200B)

Data acquisition system and software (e.g., pCLAMP)

Inverted microscope with DIC optics

Micromanipulators

Vibration isolation table

Perfusion system

Borosilicate glass capillaries

Pipette puller

Methods
1. Primary DRG Neuron Culture: a. Euthanize neonatal or adult rats/mice according to

institutional guidelines. b. Dissect dorsal root ganglia and place them in ice-cold, oxygenated

DMEM. c. Incubate ganglia in collagenase/trypsin solution for 30-90 minutes at 37°C to

dissociate the tissue.[7] d. Gently triturate the ganglia with fire-polished Pasteur pipettes to

obtain a single-cell suspension. e. Plate the dissociated neurons onto poly-D-lysine/laminin-

coated coverslips. f. Culture neurons in Neurobasal medium supplemented with B-27,
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GlutaMAX, and Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. Recordings are

typically performed 12-48 hours after plating.[8]

2. Patch-Clamp Recording: a. Place a coverslip with adherent DRG neurons into the recording

chamber on the microscope stage. b. Continuously perfuse the chamber with the standard

external solution at a rate of 1-2 mL/min. c. Pull patch pipettes from borosilicate glass

capillaries to a resistance of 3-6 MΩ when filled with the intracellular solution. d. Under visual

guidance, approach a healthy-looking neuron (smooth, round, and phase-bright) with the patch

pipette while applying slight positive pressure. e. Once the pipette tip touches the cell

membrane, release the positive pressure to facilitate seal formation. f. Apply gentle suction to

form a high-resistance ( >1 GΩ) "gigaohm" seal. g. After establishing a stable seal, apply a brief

pulse of stronger suction to rupture the cell membrane and achieve the whole-cell

configuration.[11][12] h. Allow the cell to stabilize for a few minutes before starting the

recording.

3. Application of CIM0216 and Data Acquisition: a. Set the amplifier to voltage-clamp mode and

hold the membrane potential at -60 mV. b. Record baseline currents in the standard external

solution. c. Apply voltage ramps (e.g., -100 mV to +100 mV over 500 ms) or voltage steps to

determine the baseline current-voltage (I-V) relationship.[13][14] d. Switch the perfusion to the

external solution containing the desired concentration of CIM0216 (e.g., 1 µM). e. Record the

inward current evoked by CIM0216. f. Once a stable response is achieved, apply the same

voltage ramp or step protocol to determine the I-V relationship of the CIM0216-activated

current. g. To test for desensitization or tachyphylaxis, multiple applications of CIM0216 can be

performed with washout periods in between. h. After recording the response, switch the

perfusion back to the standard external solution to wash out the compound and allow the

current to return to baseline.

4. Data Analysis: a. Analyze the recorded currents using software such as Clampfit (pCLAMP).

b. Measure the peak amplitude of the CIM0216-evoked current. c. Calculate the current density

(pA/pF) by dividing the peak current by the cell capacitance. d. Subtract the baseline I-V curve

from the I-V curve in the presence of CIM0216 to isolate the agonist-induced current. e. For

dose-response experiments, plot the normalized current amplitude against the logarithm of the

CIM0216 concentration and fit the data with the Hill equation to determine the EC50.

Troubleshooting
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Problem Possible Cause Suggested Solution

Difficulty forming a gigaohm

seal

Dirty pipette tip or cell

membrane; unhealthy cells.

Use fresh pipettes for each

attempt. Ensure cells are

healthy and not over-digested.

Check osmolarity of solutions.

Unstable recording (high leak

current)
Poor seal quality; cell damage.

Discard the cell and attempt a

new recording. Ensure gentle

suction when rupturing the

membrane.

No response to CIM0216

Low or no TRPM3 expression

in the selected neuron;

degraded CIM0216 stock.

Test a range of neuron sizes,

as TRPM3 expression can

vary. Prepare fresh CIM0216

dilutions. Confirm the response

with a positive control like

pregnenolone sulfate.

Run-down of current with

repeated applications

Channel desensitization or

intracellular factor washout.

Allow for sufficient washout

time between applications.

Consider using the perforated

patch-clamp technique to

preserve the intracellular

milieu.[14]

Conclusion
CIM0216 is an invaluable pharmacological tool for the investigation of TRPM3 channels. The

protocols and data presented in these application notes provide a comprehensive guide for

researchers to effectively utilize CIM0216 in patch-clamp electrophysiology studies. By

following these guidelines, researchers can reliably characterize the biophysical and

pharmacological properties of TRPM3 in both native and heterologous expression systems,

thereby advancing our understanding of the role of this channel in health and disease.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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